molecular formula C11H13BrO2 B14659960 Phenethyl 2-bromopropanoate CAS No. 43216-34-8

Phenethyl 2-bromopropanoate

Cat. No.: B14659960
CAS No.: 43216-34-8
M. Wt: 257.12 g/mol
InChI Key: HDTKBTHJTMZYGF-UHFFFAOYSA-N
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Description

Phenethyl 2-bromopropanoate is an organic compound with the molecular formula C11H13BrO2 It is an ester derived from phenethyl alcohol and 2-bromopropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl 2-bromopropanoate can be synthesized through the esterification reaction between phenethyl alcohol and 2-bromopropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Phenethyl 2-bromopropanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phenethyl alcohol and 2-bromopropanoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed:

    Nucleophilic Substitution: Phenethyl alcohol and the corresponding substituted product.

    Elimination Reactions: Alkenes, such as phenethyl propene.

    Hydrolysis: Phenethyl alcohol and 2-bromopropanoic acid.

Scientific Research Applications

Phenethyl 2-bromopropanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: this compound is used in studies to understand its effects on biological systems and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of phenethyl 2-bromopropanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the ester functional group can undergo hydrolysis, releasing phenethyl alcohol and 2-bromopropanoic acid, which may exert their effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Phenethyl 2-bromopropanoate can be compared with other similar compounds, such as:

    Phenethyl acetate: An ester derived from phenethyl alcohol and acetic acid, used in fragrances and flavorings.

    Phenethyl propionate: An ester derived from phenethyl alcohol and propionic acid, used in perfumes and as a flavoring agent.

    Phenethyl butyrate: An ester derived from phenethyl alcohol and butyric acid, used in fragrances and as a flavoring agent.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

CAS No.

43216-34-8

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-phenylethyl 2-bromopropanoate

InChI

InChI=1S/C11H13BrO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

HDTKBTHJTMZYGF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCC1=CC=CC=C1)Br

Origin of Product

United States

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